molecular formula C16H17ClN4OS B2480326 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide CAS No. 1223035-91-3

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2480326
CAS No.: 1223035-91-3
M. Wt: 348.85
InChI Key: ZYYNNBSDPKITHB-UHFFFAOYSA-N
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Description

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a chloro and methyl group, linked to a sulfanyl group and a cyanocyclopentyl acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination and Methylation: The benzimidazole core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

    Thioether Formation: The chlorinated and methylated benzimidazole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the benzimidazole core or the acetamide moiety.

    Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and sulfanyl group. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide
  • 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocycloheptyl)acetamide

Uniqueness

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is unique due to its specific substitution pattern and the presence of the cyanocyclopentyl acetamide moiety. This structural uniqueness may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYNNBSDPKITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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